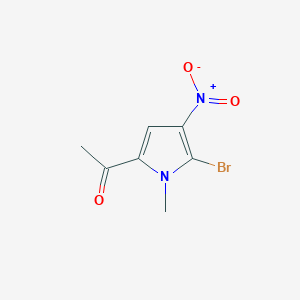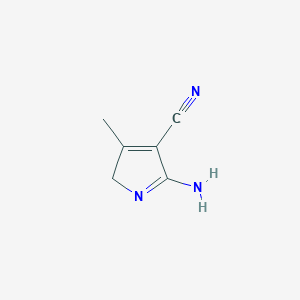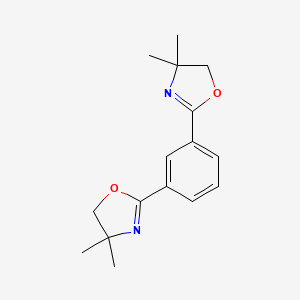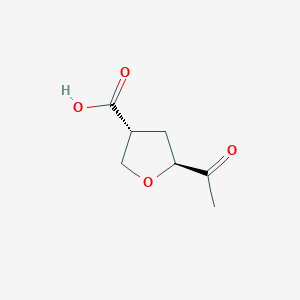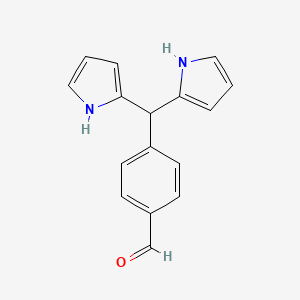![molecular formula C5H7NO B12879473 (1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)
(1R)-3-Azabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-3-Azabicyclo[310]hexan-2-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Azabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol with dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C. This is followed by oxidation using sodium hypochlorite and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5°C, with a pH of 10.4 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-Azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy free radical.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can yield the corresponding alcohol.
Scientific Research Applications
(1R)-3-Azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-3-Azabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets. The nitrogen atom in the ring system can act as a nucleophile, participating in reactions with electrophilic centers. This can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-2-one: This compound is structurally similar but lacks the nitrogen atom.
(1R,5S)-Bicyclo[3.1.0]hexan-2-ol: This compound has a hydroxyl group instead of a ketone.
Uniqueness
The presence of the nitrogen atom in (1R)-3-Azabicyclo[3.1.0]hexan-2-one makes it unique compared to other bicyclic compounds. This nitrogen atom can participate in a wider range of chemical reactions, making the compound more versatile in synthetic applications.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(1R)-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3?,4-/m1/s1 |
InChI Key |
KHLMVJUFZYQPEP-SRBOSORUSA-N |
Isomeric SMILES |
C1[C@@H]2C1CNC2=O |
Canonical SMILES |
C1C2C1C(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline](/img/structure/B12879409.png)
